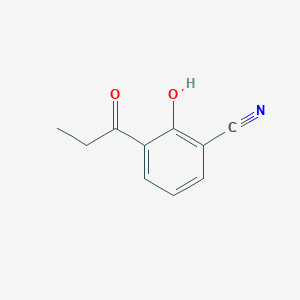![molecular formula C6H7ClF3N3O2 B1382647 [5-アミノ-3-(トリフルオロメチル)-1H-ピラゾール-1-イル]酢酸塩酸塩 CAS No. 1823547-05-2](/img/structure/B1382647.png)
[5-アミノ-3-(トリフルオロメチル)-1H-ピラゾール-1-イル]酢酸塩酸塩
概要
説明
[5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further linked to an acetic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
科学的研究の応用
[5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable β-diketone or β-ketoester. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate. This step often requires the presence of a base such as potassium carbonate to facilitate the reaction.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.
Acetic Acid Moiety Addition: The final step involves the introduction of the acetic acid moiety through a condensation reaction with chloroacetic acid or its derivatives. This step is typically carried out under basic conditions to promote the formation of the desired product.
Industrial Production Methods
Industrial production of [5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Key considerations include the selection of efficient catalysts, solvents, and purification techniques.
化学反応の分析
Types of Reactions
[5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or trifluoromethyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in the presence of bases or catalysts to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the original ones.
作用機序
The mechanism of action of [5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with proteins, enzymes, or nucleic acids, modulating their activity and function. The acetic acid moiety may participate in ionic interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
[5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propionic acid hydrochloride: Similar structure with a propionic acid moiety instead of acetic acid.
[5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]butyric acid hydrochloride: Contains a butyric acid moiety, offering different physicochemical properties.
[5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid hydrochloride: Features a benzoic acid moiety, providing distinct biological activities.
Uniqueness
The uniqueness of [5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The trifluoromethyl group enhances metabolic stability and bioavailability, while the amino and acetic acid moieties provide versatile sites for chemical modifications and interactions with biological targets.
特性
IUPAC Name |
2-[5-amino-3-(trifluoromethyl)pyrazol-1-yl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O2.ClH/c7-6(8,9)3-1-4(10)12(11-3)2-5(13)14;/h1H,2,10H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGWZXRCLUQMJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1382564.png)
![Benzyl 3a-amino-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1382565.png)
![1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride](/img/structure/B1382568.png)
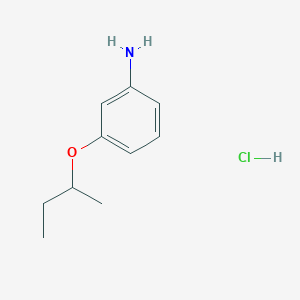
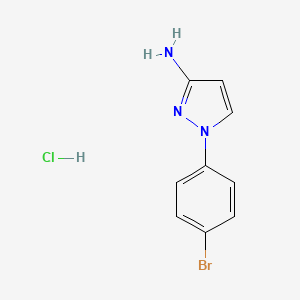
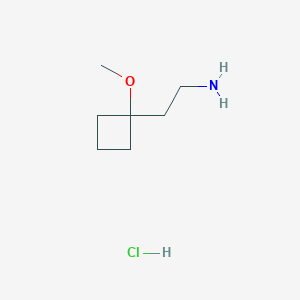
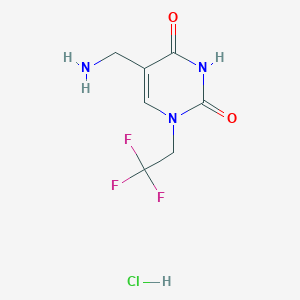
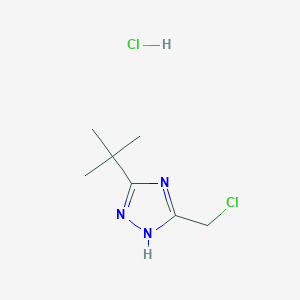
![tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate](/img/structure/B1382579.png)
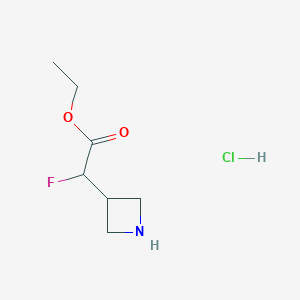
![4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride](/img/structure/B1382582.png)

